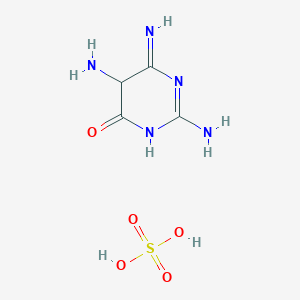
2,5-diamino-4-imino-1H-pyrimidin-6-one;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diamino-4-imino-1H-pyrimidin-6-one;sulfuric acid is a compound with significant importance in various scientific fields It is known for its unique chemical structure and properties, which make it valuable in research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-4-imino-1H-pyrimidin-6-one;sulfuric acid typically involves the reaction of 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one with sulfuric acid. The reaction conditions usually require controlled temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-4-imino-1H-pyrimidin-6-one;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the compound’s structure, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while reduction can produce various amino-substituted compounds .
Scientific Research Applications
2,5-Diamino-4-imino-1H-pyrimidin-6-one;sulfuric acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: The compound is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-diamino-4-imino-1H-pyrimidin-6-one;sulfuric acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound valuable for studying various biological phenomena .
Comparison with Similar Compounds
Similar Compounds
2,5-Diamino-4,6-dihydroxypyrimidine sulfate: This compound shares a similar structure but has different functional groups, leading to distinct chemical properties.
4,5,6-Triamino-1H-pyrimidin-2-one sulfate: Another related compound with additional amino groups, which can result in different reactivity and applications.
Uniqueness
2,5-Diamino-4-imino-1H-pyrimidin-6-one;sulfuric acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C4H9N5O5S |
|---|---|
Molecular Weight |
239.21 g/mol |
IUPAC Name |
2,5-diamino-4-imino-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) |
InChI Key |
QHLDWJHMHJCVDE-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=N)N=C(NC1=O)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one](/img/structure/B12353936.png)

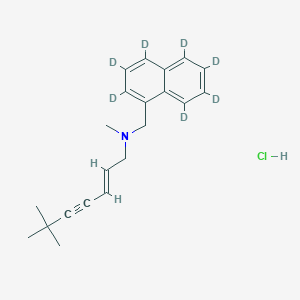

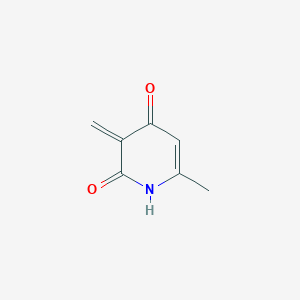

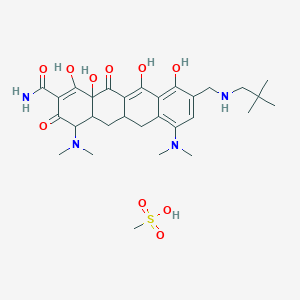

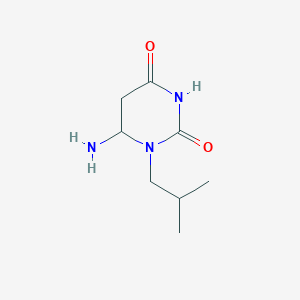
![1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12353984.png)
